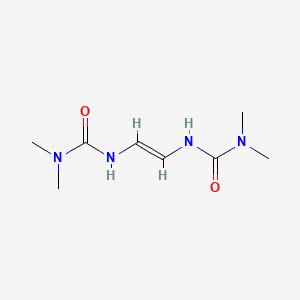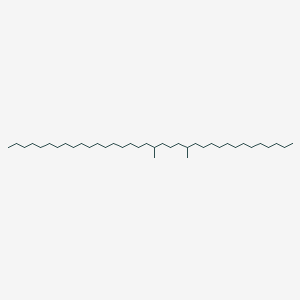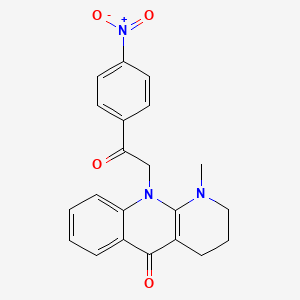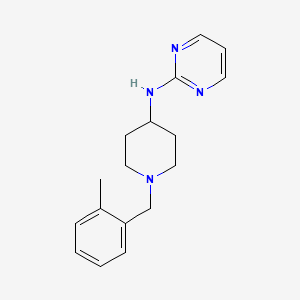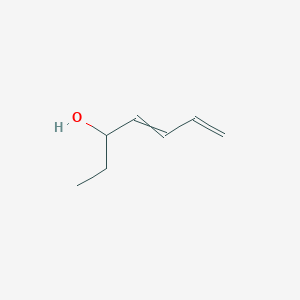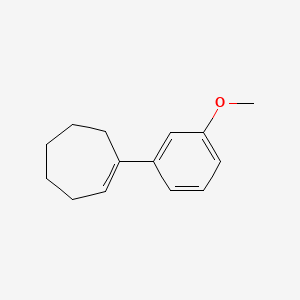
1-(3-Methoxyphenyl)cycloheptene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxyphenyl)cycloheptene is an organic compound that belongs to the class of cycloalkenes It consists of a cycloheptene ring substituted with a methoxyphenyl group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)cycloheptene can be achieved through several methods. One common approach involves the reaction of cycloheptanone with 3-methoxyphenylmagnesium bromide (Grignard reagent) followed by dehydration to form the desired cycloheptene derivative . Another method includes the use of organocerium reagents with cycloalkanones to provide alkoxides, which are then converted to aryl-substituted cycloalkenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts and controlled reaction environments to facilitate the desired transformations.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Methoxyphenyl)cycloheptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound to cycloheptane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the aromatic ring.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of cycloheptane derivatives.
Substitution: Formation of brominated or nitrated derivatives of the methoxyphenyl ring.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxyphenyl)cycloheptene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Methoxyphenyl)cycloheptene involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations that enable it to interact with enzymes, receptors, and other biomolecules, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1-(3-Methoxyphenyl)cycloheptene can be compared with other similar compounds such as:
Cycloheptene: A simpler cycloalkene without the methoxyphenyl substitution.
1-Phenylcycloheptene: Similar structure but without the methoxy group.
1-(4-Methoxyphenyl)cycloheptene: Similar structure with the methoxy group at a different position on the phenyl ring.
Eigenschaften
CAS-Nummer |
75209-54-0 |
|---|---|
Molekularformel |
C14H18O |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
1-(3-methoxyphenyl)cycloheptene |
InChI |
InChI=1S/C14H18O/c1-15-14-10-6-9-13(11-14)12-7-4-2-3-5-8-12/h6-7,9-11H,2-5,8H2,1H3 |
InChI-Schlüssel |
VJFHEIQJVAKIKP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



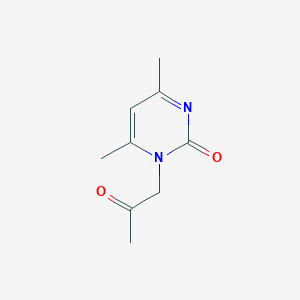

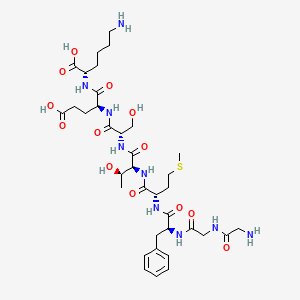
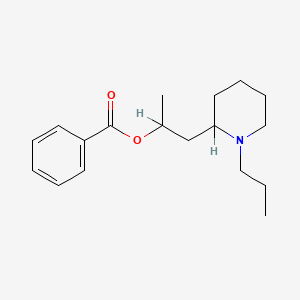
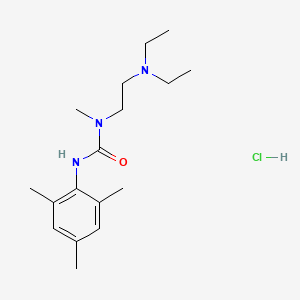
![1,1'-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one)](/img/structure/B14437883.png)
